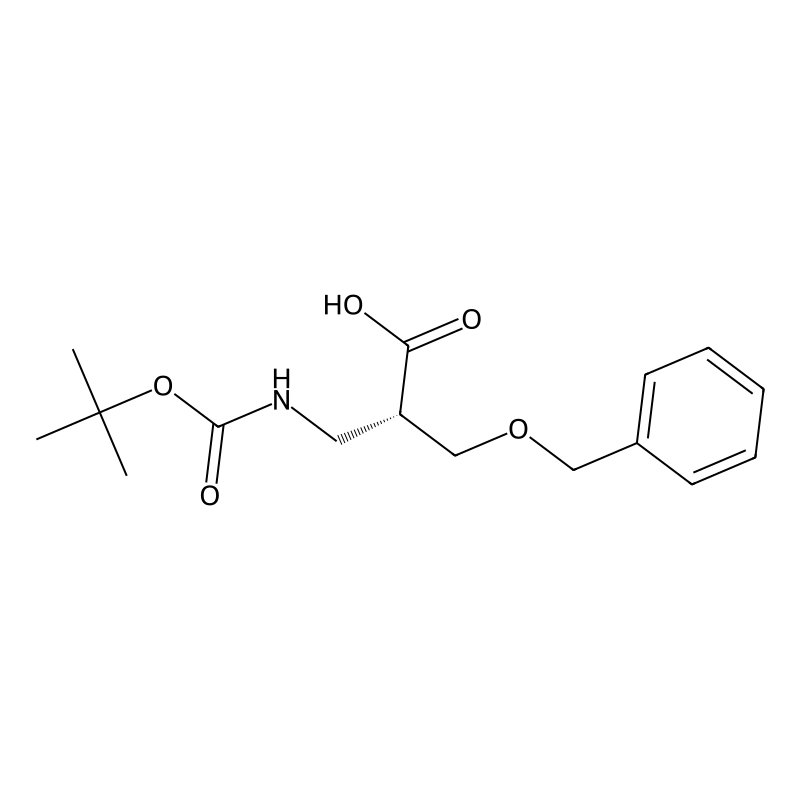

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

The presence of the tert-butoxycarbonyl (Boc) protecting group and the amino acid chain suggests this molecule could be a precursor for the synthesis of peptides. The Boc group is a common protecting group used in solid-phase peptide synthesis, a technique for creating peptides in a laboratory setting .

Derivatization of Serine

The molecule shares structural similarities with the amino acid serine. The benzyloxy group could be a protecting group for the hydroxyl group of serine, and the entire molecule could be a derivative of serine used in research studies.

Asymmetric Synthesis

The (S) configuration at the third carbon atom indicates this molecule could be a chiral building block used in asymmetric synthesis. Asymmetric synthesis is a technique for creating molecules with a specific handedness, which is important for many drugs and other biological molecules .

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid is a complex organic compound featuring both a benzyloxy group and a tert-butoxycarbonyl amino group. This compound is notable for its structural intricacies, which include a chiral center at the carbon atom adjacent to the carboxylic acid group. The presence of these functional groups contributes to the compound's potential biological activities and applications in medicinal chemistry.

(S)-3-(Benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid itself likely does not have a specific mechanism of action. It serves as a building block for the synthesis of more complex molecules, particularly peptides, which then exert their biological effects through various mechanisms depending on their structure and target molecules.

- Wear gloves, eye protection, and protective clothing to avoid skin and eye contact.

- Work in a well-ventilated fume hood.

- Dispose of waste according to local regulations.

The chemical behavior of (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid can be understood through various types of reactions, including:

- Esterification: The carboxylic acid group can react with alcohols to form esters, which is significant in synthetic organic chemistry.

- Hydrolysis: In aqueous conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

- Amide Formation: The amino group can react with carboxylic acids to form amides, which are crucial in peptide synthesis.

These reactions are mediated by specific catalysts or conditions that lower the activation energy required for each process, allowing for efficient transformation of reactants into products

Research indicates that compounds similar to (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid exhibit various biological activities, including:

The synthesis of (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid typically involves several steps:

- Protection of Functional Groups: The amino group is protected using tert-butoxycarbonyl to prevent unwanted reactions during subsequent steps.

- Formation of the Benzyloxy Group: The introduction of the benzyloxy group can be achieved through nucleophilic substitution reactions.

- Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the (S)-enantiomer from a racemic mixture.

- Deprotection: Finally, the tert-butoxycarbonyl protecting group is removed to yield the final product.

These methods may vary based on the desired purity and yield of the compound .

(S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid has potential applications in various fields:

- Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific biological pathways.

- Biochemical Research: It can serve as a tool compound in studies investigating enzyme mechanisms or metabolic pathways.

- Synthetic Chemistry: The compound may be utilized as an intermediate in the synthesis of more complex molecules.

Interaction studies involving (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid focus on its binding affinity and efficacy against biological targets. Techniques such as:

- Molecular Docking: To predict how the compound interacts with enzymes or receptors at a molecular level.

- High-throughput Screening: To evaluate its biological activity across various assays.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of potential drug candidates derived from this compound .

Several compounds share structural similarities with (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid. Notable similar compounds include:

- (S)-2-Amino-3-(benzyloxy)propanoic acid

- Similarity: Contains a benzyloxy group but lacks the tert-butoxycarbonyl protection.

- Uniqueness: More straightforward synthesis due to fewer protective groups.

- (R)-3-(benzyloxy)-2-amino-propanoic acid

- Similarity: Shares the benzyloxy group but differs in chirality.

- Uniqueness: Potentially different biological activity due to stereochemistry.

- Boc-L-alanine

- Similarity: Contains a tert-butoxycarbonyl protecting group and an amino acid structure.

- Uniqueness: Simpler structure without additional functional groups.

This comparison highlights how variations in functional groups and stereochemistry can influence the properties and activities of similar compounds .

Conformational Restriction in Peptide Mimetics

β-Amino acids, such as (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid, are pivotal in designing peptidomimetics that resist enzymatic degradation while mimicking native peptide conformations. Unlike α-amino acids, the β-carbon backbone introduces additional torsional freedom, enabling the stabilization of secondary structures like β-turns and helices. For example, the Hruby group demonstrated that β-substituted amino acids with bicyclic scaffolds enforce rigid conformations critical for receptor binding. The benzyloxy group in this compound further restricts rotational flexibility around the C-O bond, favoring bioactive conformations in synthetic peptides.

Table 1: Key Structural Features Enabling Conformational Restriction

Applications in Nonribosomal Biosynthetic Pathways

Nonribosomal peptide synthetases (NRPSs) often utilize β-amino acids to assemble complex natural products like obafluorin, a β-lactone antibiotic. The compound’s β-amino acid scaffold mirrors intermediates in NRPS-mediated pathways, where adenylation and thioesterase domains catalyze cyclization reactions. For instance, the β-hydroxy amino acid precursor of obafluorin undergoes lactonization during NRPS-mediated release, a process mimicked by the strained ester linkage in synthetic analogs. The Boc group in (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid ensures chemoselective acylation during solid-phase synthesis, critical for constructing nonribosomal peptide backbones.

The tert-butoxycarbonyl protecting group represents one of the most widely utilized amino protection strategies in organic synthesis, particularly in peptide chemistry [1]. Understanding the mechanistic pathways governing its stability and deprotection is crucial for optimizing synthetic protocols involving compounds such as (S)-3-(benzyloxy)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid [2] [3]. The chiral nature of this compound, with its (S)-configuration, adds additional complexity to deprotection strategies, as stereochemical integrity must be maintained throughout the process [4] [5].

The stability of the tert-butoxycarbonyl group arises from its resistance to nucleophilic attack and base hydrolysis, making it an ideal protecting group for multistep synthetic sequences [6] [7]. However, this stability must be overcome through carefully controlled deprotection mechanisms that avoid unwanted side reactions and preserve the integrity of sensitive functional groups present in the molecule [8] [9].

Acidolytic Cleavage Pathways: Trifluoroacetic Acid versus Lewis Acid Catalyzed Mechanisms

Trifluoroacetic Acid Mediated Deprotection Mechanism

Trifluoroacetic acid represents the gold standard for tert-butoxycarbonyl deprotection, operating through a direct protonation-fragmentation mechanism [10] [11]. The initial step involves protonation of the carbonyl oxygen of the carbamate, followed by heterolytic cleavage of the carbon-oxygen bond between the tert-butyl group and the carbamate oxygen [12] [10]. This fragmentation generates a highly reactive tert-butyl cation intermediate and a carbamic acid species [10] [11].

The mechanism proceeds through several distinct phases. First, the tert-butyl carbamate undergoes protonation at the carbonyl oxygen [12] [10]. Subsequently, the carbon-oxygen bond cleaves heterolytically, resulting in the departure of the tert-butyl cation [12] [11]. The resulting carbamic acid intermediate is inherently unstable and undergoes spontaneous decarboxylation, releasing carbon dioxide and yielding the free amine [10] [11]. Under the acidic conditions, the liberated amine exists predominantly as its trifluoroacetate salt [10].

A critical aspect of trifluoroacetic acid-mediated deprotection involves the fate of the tert-butyl cation intermediate [8] [13]. This highly electrophilic species can undergo several competing reactions, including deprotonation to form isobutylene, reaction with nucleophilic species present in the reaction mixture, or formation of tert-butyl trifluoroacetate [13]. The formation of tert-butyl trifluoroacetate represents a particularly important side reaction, as this ester can act as an alkylating agent toward nucleophilic amino acid residues such as methionine and tryptophan [13].

The kinetics of trifluoroacetic acid deprotection exhibit first-order dependence on acid concentration under typical reaction conditions where acid is present in large excess [14] [15]. However, detailed mechanistic studies have revealed more complex behavior, particularly regarding the role of trifluoroacetate concentration [14]. In contrast to other strong acids, trifluoroacetic acid deprotection shows an inverse kinetic dependence on trifluoroacetate concentration, suggesting that the trifluoroacetate anion may interfere with the deprotection process [14].

Lewis Acid Catalyzed Deprotection Mechanisms

Lewis acid catalyzed deprotection represents an alternative approach that can offer advantages in terms of selectivity and reaction conditions [16] [17]. The mechanism of Lewis acid-catalyzed deprotection mirrors that of protic acid deprotection but involves coordination of the Lewis acid to the carbonyl oxygen rather than protonation [16]. This coordination activates the carbamate toward fragmentation, leading to the formation of the same tert-butyl cation intermediate and subsequent decarboxylation [16].

Aluminum chloride stands out as a particularly effective Lewis acid for tert-butoxycarbonyl deprotection, offering high selectivity for the tert-butoxycarbonyl group in the presence of other acid-sensitive protecting groups [16]. The mechanism involves coordination of aluminum chloride to the carbonyl oxygen of the carbamate, followed by fragmentation to generate the tert-butyl cation and subsequent decarboxylation [16]. This approach is particularly valuable when multiple protecting groups are present and selective deprotection is required [16].

Zinc bromide represents another important Lewis acid reagent, showing particular selectivity for secondary amines bearing tert-butoxycarbonyl protection [16]. The mechanism involves similar coordination-activation steps, but the reaction conditions can be milder than those required for aluminum chloride [16]. However, weaker Lewis acids under mild conditions typically only remove tert-butoxycarbonyl groups from imide-type compounds [16].

Trimethylsilyl iodide offers a unique mechanistic pathway for tert-butoxycarbonyl deprotection that proceeds through silylation of the carbonyl oxygen followed by elimination of tert-butyl iodide [1] [18]. The mechanism involves initial silylation of the carbonyl oxygen to form a silyl ester intermediate, followed by elimination of tert-butyl iodide [1]. Subsequent methanolysis of the silyl ester yields the carbamic acid, which undergoes spontaneous decarboxylation to provide the free amine [1] [18]. This method is particularly effective for compounds where other deprotection methods prove too harsh [1] [18].

Comparative Analysis of Acidolytic versus Lewis Acid Mechanisms

| Deprotection Method | Mechanism Type | Reaction Conditions | Kinetic Order (Acid) | Key Intermediates | Scavengers Required |

|---|---|---|---|---|---|

| Trifluoroacetic Acid | Direct protonation-fragmentation | Neat or dichloromethane solution, room temperature | First order (excess acid) | tert-Butyl cation, carbon dioxide | Yes (anisole, thioanisole) |

| Hydrochloric Acid | General acid-catalyzed ion-pair separation | Organic solvent, room temperature to reflux | Second order | Ion-molecule pair, tert-butyl cation | Optional |

| Aluminum Chloride | Lewis acid coordination-activation | Room temperature to 40°C | First order (Lewis acid) | Coordinated carbamate, tert-butyl cation | Compatible with acid-sensitive groups |

| Zinc Bromide | Selective Lewis acid coordination | Room temperature to reflux | First order (Lewis acid) | Coordinated carbamate, tert-butyl cation | Moderate selectivity for secondary amines |

| Trimethylsilyl Iodide | Silylation-elimination sequence | 0°C to room temperature | First order (Lewis acid) | Silyl carbamate, tert-butyl iodide | Excellent for zwitterionic products |

The choice between acidolytic and Lewis acid mechanisms depends on several factors, including substrate sensitivity, reaction selectivity requirements, and the presence of competing functional groups [16] [6]. Trifluoroacetic acid remains the method of choice for most applications due to its reliability and effectiveness, but Lewis acid methods offer valuable alternatives when greater selectivity or milder conditions are required [16] [6].

Competing Elimination Pathways in tert-Butoxycarbonyl Migration Reactions

Intramolecular Migration Mechanisms

Intramolecular migration of tert-butoxycarbonyl groups represents a significant competing pathway that can complicate deprotection strategies [19] [20]. The most well-characterized example involves nitrogen-to-oxygen migration, which proceeds through an unusual nine-membered cyclic transition state [19]. This migration is typically triggered by the formation of alkoxide anions and represents a fast intramolecular process [19].

The mechanism of tert-butoxycarbonyl migration involves initial deprotonation of a hydroxyl group to generate an alkoxide anion [19]. The alkoxide then attacks the carbonyl carbon of the tert-butoxycarbonyl group, leading to migration of the protecting group from nitrogen to oxygen [19]. This process is particularly problematic in molecules containing both amino and hydroxyl functionalities, where base-catalyzed conditions can promote unwanted migration [19] [20].

Studies on model compounds have revealed that the migration proceeds through a concerted mechanism involving a nine-membered ring transition state [19]. The reaction is highly dependent on the geometric constraints of the molecule and the ability to achieve the required transition state geometry [19]. The presence of conformational flexibility in the molecule can significantly influence the rate of migration [19].

Elimination Pathways and Side Reactions

Several competing elimination pathways can occur during tert-butoxycarbonyl deprotection, each with distinct mechanistic features and kinetic characteristics [21] [22]. The most significant of these involves the formation of isobutylene through elimination of the tert-butyl cation [8] [13]. This pathway competes directly with nucleophilic trapping by scavengers and represents a major route for tert-butyl cation consumption [8] [13].

The formation of isobutylene occurs through deprotonation of the tert-butyl cation at the methyl positions [8] [13]. Under typical deprotection conditions using trifluoroacetic acid, an equilibrium is established between the tert-butyl cation, isobutylene, and tert-butyl trifluoroacetate [13]. This equilibrium is displaced toward the ester at room temperature, explaining why isobutylene evolution is not typically observed during trifluoroacetic acid deprotections [13].

Side-chain alkylation represents another important competing pathway, particularly relevant for peptide synthesis applications [8] [9] [13]. Nucleophilic amino acid residues such as methionine, tryptophan, and cysteine can be alkylated by the tert-butyl cation intermediate [8] [9] [13]. This alkylation competes with scavenger trapping and can lead to irreversible modification of the peptide [9] [13].

| Pathway Type | Reaction Conditions Favoring | Kinetic Factors | Stereochemical Impact | Prevention/Control |

|---|---|---|---|---|

| tert-Butyl cation formation | Strong acid, polar solvents | Fast with trifluoroacetic acid, slower with weaker acids | No direct impact on chiral centers | Use scavengers (anisole, thioanisole) |

| Isobutylene elimination | Moderate acid, gas evolution | Equilibrium with tert-butyl trifluoroacetate | No direct impact on chiral centers | Allow gas evolution, open system |

| Nitrogen-to-oxygen migration | Base catalysis, nine-membered transition state | Fast with alkoxide bases | Can affect neighboring stereocenters | Avoid strong bases during deprotection |

| Carbamic acid decomposition | Aqueous conditions, carbon dioxide evolution | Spontaneous after nitrogen protonation | No impact on existing stereocenters | Standard deprotection conditions |

| Side-chain alkylation | Nucleophilic amino acids present | Competes with scavenger trapping | Can create new stereocenters | Use adequate scavenger concentrations |

Mechanistic Control and Selectivity

Achieving selectivity in tert-butoxycarbonyl deprotection requires careful consideration of the competing pathways and their kinetic characteristics [14] [15]. The second-order dependence of deprotection rate on acid concentration for certain acids provides important mechanistic insights [14] [15]. This kinetic behavior has been rationalized in terms of a general acid-catalyzed separation of a reversibly formed ion-molecule pair arising from fragmentation of the protonated tert-butyl carbamate [14] [15].

The formation of ion-molecule pairs represents a key intermediate in the deprotection mechanism [14] [15]. These pairs can undergo various fates, including separation to form free ions, recombination to regenerate the starting material, or reaction with nucleophiles present in solution [14] [15]. The ratio of these competing processes determines the overall efficiency and selectivity of the deprotection reaction [14] [15].

Solvent effects play a crucial role in determining the outcome of competing pathways [23] [24]. Polar aprotic solvents tend to stabilize ionic intermediates and facilitate ion-pair separation, while less polar solvents may favor recombination or alternative reaction pathways [23] [24]. The choice of solvent can therefore be used to influence the selectivity of deprotection reactions [23] [24].

Electronic effects within the substrate molecule also influence the competition between different pathways [4] [17] [24]. Electron-withdrawing groups can destabilize the carbamate and accelerate deprotection, while electron-donating groups may have the opposite effect [17] [24]. For aromatic carbamates, the electronic nature of the aromatic system significantly influences the rate of deprotection, with electron-withdrawing substituents promoting faster reaction rates [17] [24].